molecular formula C25H27FN2O5S B298213 N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

カタログ番号 B298213
分子量: 486.6 g/mol
InChIキー: FSBRYYUQRJFABV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific isoform of protein kinase C, known as PKCθ, which is involved in the regulation of immune cell function.

作用機序

PKCθ is a serine/threonine kinase that is predominantly expressed in T cells and plays a critical role in their activation and proliferation. N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 binds to the ATP-binding site of PKCθ and inhibits its enzymatic activity. This leads to a reduction in the phosphorylation of downstream signaling molecules, such as AKT and ERK, and ultimately results in the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to exhibit potent inhibitory activity against PKCθ with an IC50 value of 5 nM. It has also been demonstrated to be highly selective for PKCθ over other isoforms of PKC. In vivo studies have shown that N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can effectively reduce the severity of autoimmune diseases in animal models by suppressing T cell activation and proliferation. Furthermore, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been shown to have anti-inflammatory properties and can modulate the immune response in cancer.

実験室実験の利点と制限

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, its ability to inhibit T cell activation and proliferation, and its potential therapeutic applications in autoimmune diseases and cancer. However, there are also some limitations to using N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in lab experiments, including its relatively short half-life and its potential toxicity at high doses.

将来の方向性

There are several future directions for the research and development of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer. Furthermore, the development of new PKCθ inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of focus for future research.

合成法

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including nucleophilic substitution, Suzuki coupling, and reductive amination. The final product is obtained as a white solid with a high purity level.

科学的研究の応用

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. The inhibition of PKCθ by N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to reduce the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases. In addition, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been investigated for its anti-inflammatory properties and its potential to modulate the immune response in cancer.

特性

製品名

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

分子式

C25H27FN2O5S

分子量

486.6 g/mol

IUPAC名

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H27FN2O5S/c1-32-23-13-8-19(16-24(23)33-2)14-15-27-25(29)18-28(17-20-6-4-3-5-7-20)34(30,31)22-11-9-21(26)10-12-22/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)

InChIキー

FSBRYYUQRJFABV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

正規SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。